molecular formula C20H21N5O5S B498373 N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE

Cat. No.: B498373
M. Wt: 443.5g/mol
InChI Key: VDAOBPUGQQRBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a propanamide chain containing a pyridyl and oxadiazole moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the pyridyl group via a coupling reaction. The morpholinosulfonyl group is then attached to the phenyl ring through a sulfonation reaction. The final step involves the formation of the propanamide chain through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-(morpholinosulfonyl)phenyl]-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a different position of the pyridyl group.

    N~1~-[4-(morpholinosulfonyl)phenyl]-3-[3-(3-pyridyl)-1,2,4-thiadiazol-5-yl]propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is unique due to its specific combination of functional groups and the resulting properties. The presence of the morpholinosulfonyl group imparts solubility and stability, while the oxadiazole and pyridyl moieties contribute to its biological activity and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C20H21N5O5S/c26-18(7-8-19-23-20(24-30-19)15-2-1-9-21-14-15)22-16-3-5-17(6-4-16)31(27,28)25-10-12-29-13-11-25/h1-6,9,14H,7-8,10-13H2,(H,22,26)

InChI Key

VDAOBPUGQQRBCJ-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CN=CC=C4

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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